Cas no 1823809-05-7 (2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate)
2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate Chemical and Physical Properties
Names and Identifiers
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- 2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate
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- Inchi: 1S/C9H13NO6/c11-4-6-15-5-3-9(14)16-10-7(12)1-2-8(10)13/h11H,1-6H2
- InChI Key: PXQHLLVZZMVCNV-UHFFFAOYSA-N
- SMILES: C(ON1C(=O)CCC1=O)(=O)CCOCCO
2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX99517-100mg |
2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate |
1823809-05-7 | tech grade | 100mg |
$489.00 | 2024-04-20 | |
| 1PlusChem | 1P01FG3H-100mg |
2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate |
1823809-05-7 | tech grade | 100mg |
$477.00 | 2024-06-18 |
2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate
Recent Advances in the Application of 2,5-Dioxopyrrolidin-1-yl 3-(2-Hydroxyethoxy)propanoate (CAS: 1823809-05-7) in Chemical Biology and Pharmaceutical Research
The compound 2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate (CAS: 1823809-05-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its N-hydroxysuccinimide (NHS) ester and hydroxyethoxy functionalities, serves as a versatile linker and reactive intermediate in bioconjugation and drug delivery applications. Recent studies have highlighted its potential in the development of targeted therapeutics, prodrugs, and biomaterial modifications, owing to its ability to form stable amide bonds with primary amines under mild conditions.
One of the key applications of 2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate lies in its role as a crosslinking agent for protein-polymer conjugates. A 2023 study published in Bioconjugate Chemistry demonstrated its efficacy in coupling polyethylene glycol (PEG) chains to therapeutic antibodies, resulting in improved pharmacokinetic profiles and reduced immunogenicity. The hydroxyethoxy moiety in the compound was found to enhance water solubility, addressing a common limitation of traditional NHS esters in aqueous environments.
In the realm of prodrug development, researchers have utilized this compound to create pH-sensitive drug conjugates. The NHS ester group allows for efficient conjugation with amine-containing drugs, while the hydroxyethoxy spacer provides controlled release properties. A recent preclinical study showed that paclitaxel conjugated via this linker exhibited enhanced tumor accumulation and reduced systemic toxicity compared to conventional formulations, suggesting promising applications in oncology.
From a synthetic chemistry perspective, the compound's stability profile has been systematically investigated. Accelerated degradation studies under various pH conditions (published in Journal of Pharmaceutical Sciences, 2024) revealed that 2,5-dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate maintains >90% integrity in pH 7.4 buffers for up to 48 hours at 4°C, making it particularly suitable for biological applications requiring extended reaction times. However, researchers note that careful handling is required in basic conditions (pH >8.5) where hydrolysis of the NHS ester becomes significant.
The commercial availability of this compound (typically >95% purity by HPLC) through major chemical suppliers has facilitated its adoption in various research programs. Current Good Manufacturing Practice (cGMP) grade material is now being evaluated for clinical-stage bioconjugation applications, particularly in antibody-drug conjugate (ADC) development. Analytical methods including LC-MS and NMR have been established for quality control, with characteristic peaks at δ 2.84 (s, 4H, succinimide CH2) and δ 4.25 (t, 2H, OCH2) in the 1H NMR spectrum serving as key identifiers.
Looking forward, researchers anticipate expanded applications of 1823809-05-7 in emerging areas such as targeted nanomedicine and stimuli-responsive drug delivery systems. Its dual functionality (reactive NHS ester and hydrophilic spacer) positions it as a valuable tool for addressing challenges in drug solubility, stability, and targeted delivery. Ongoing structure-activity relationship studies aim to optimize the linker length and hydrophilicity for specific therapeutic applications, potentially leading to next-generation bioconjugation platforms.
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